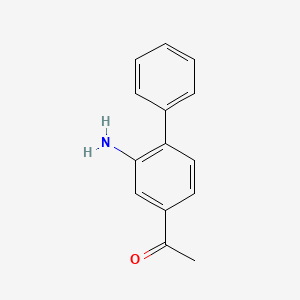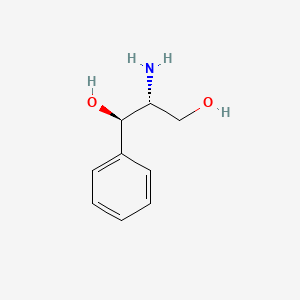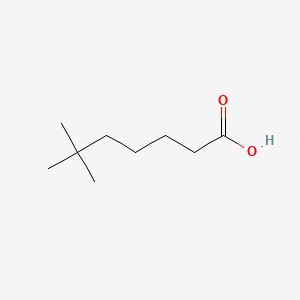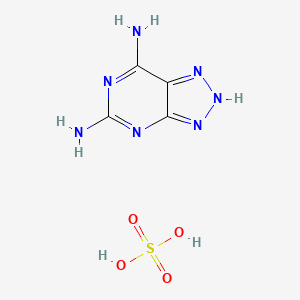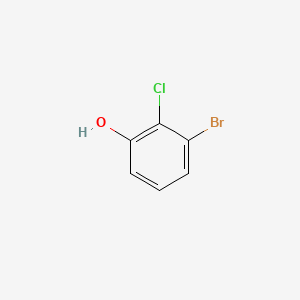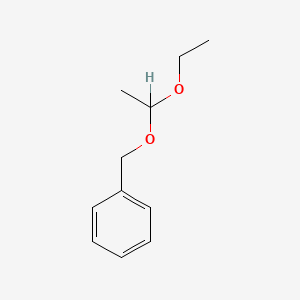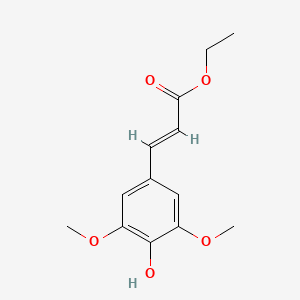
3-(4-羟基-3,5-二甲氧基苯基)丙-2-烯酸乙酯
描述
科学研究应用
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
作用机制
Target of Action
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a novel cinnamic acid derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound has a strong electron-accepting ability . This property could influence its interaction with potential targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate are currently unknown. Derivatives of trans-cinnamic acid, to which this compound belongs, have been shown to possess a wide range of pharmacological properties, including antimalarial, antimicrobial, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its electron-accepting ability , it may influence various cellular processes by interacting with potential targets.
Action Environment
The action, efficacy, and stability of Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate could be influenced by various environmental factors. For instance, the presence of water molecules has been shown to decrease the HOMO-LUMO energy gap of the compound, suggesting that it becomes a stronger electron acceptor in the presence of water . This could potentially influence its interaction with targets and its overall activity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoate moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3,5-dimethoxyphenyl)prop-2-enoate.
Reduction: Formation of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be compared with other cinnamic acid derivatives, such as:
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the methoxy groups, resulting in different chemical properties and biological activities.
Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Lacks the hydroxy group, which affects its antioxidant activity.
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Contains only one methoxy group, leading to different reactivity and applications[][8].
The uniqueness of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate lies in its combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNLOWHFHPWEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-98-0 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


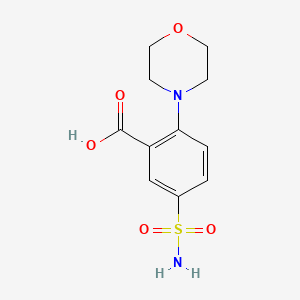
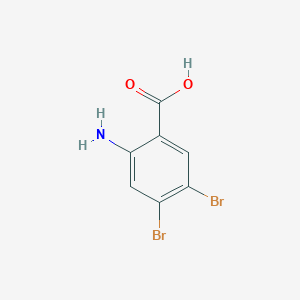
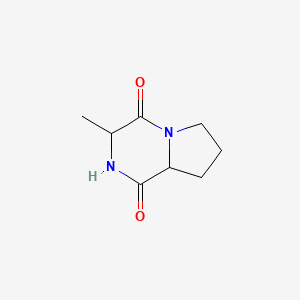
![methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate](/img/structure/B1276376.png)
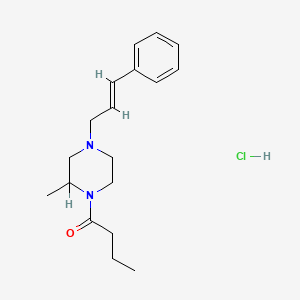

![5-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1276380.png)
